Magnesium aspartate dihydrate
Overview
Description
Magnesium aspartate dihydrate is an organic magnesium compound formed by the combination of magnesium ions and aspartic acid. The chemical formula for this compound is C₈H₁₆MgN₂O₁₀. It is commonly used as a dietary supplement to increase magnesium levels in the body, which is essential for various physiological functions. This compound is known for its high bioavailability and water solubility compared to other magnesium salts, making it an effective supplement for addressing magnesium deficiencies .
Mechanism of Action
Target of Action
Magnesium aspartate dihydrate, also known as Y4F5ODM66L, is a magnesium salt of aspartic acid . It primarily targets cells, nerves, muscles, bones, and the heart . Magnesium is an essential micronutrient, and its supplementation is intended to increase magnesium levels in the body .
Mode of Action
This compound acts as a cofactor for many enzymatic pathways involved in phosphate transfer reactions that use ATP and other nucleotides as substrates . It is involved in enzymatic reactions responsible for carbohydrate metabolism and protein synthesis . It may also play a role in reducing serum cholesterol and sodium/potassium ATPase responsible for neuromuscular functioning .
Biochemical Pathways
The homeostasis of intracellular Mg2+ is physiologically linked to cell growth, differentiation, energy metabolism, and cell death via the control of enzymatic activities, channel openings, DNA/RNA stability, and cellular stress . This compound is involved in oxidative phosphorylation and oxygen radical reduction . It also aids in the body’s ability to break down sugars, reducing the risk of insulin resistance .
Pharmacokinetics
This compound displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . It is excreted through urine . The absorption of magnesium from different preparations of magnesium supplements varies, with this compound having more complete absorption than magnesium oxide and magnesium citrate forms .
Result of Action
The molecular and cellular effects of this compound’s action include the normal functioning of cells, nerves, muscles, bones, and the heart . It is used to prevent and treat low amounts of magnesium in the blood . Some brands are also used to treat symptoms of too much stomach acid such as stomach upset, heartburn, and acid indigestion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, long-term use of proton pump inhibitors has been associated with hypomagnesaemia, possibly due to disturbances in absorption . Furthermore, this compound can affect the absorption of other oral medicines, hence manufacturers generally advise a time interval of 2 – 3 hours, if possible, between administration .
Biochemical Analysis
Biochemical Properties
Magnesium aspartate dihydrate plays a significant role in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules. Magnesium is a cofactor that regulates diverse biochemical reactions in the body, including protein synthesis, muscle and nerve transmission, blood glucose control, and blood pressure regulation . The structure of this compound consists of a central magnesium ion that is chelated, or bound, by two aspartate anions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and normal heart rhythm .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. The structure of this compound consists of a central magnesium ion that is chelated, or bound, by two aspartate anions . This chelated structure is responsible for the enhanced water solubility of this compound compared to other magnesium salts, such as magnesium oxide or magnesium citrate .
Metabolic Pathways
This compound is involved in several metabolic pathways. Magnesium is a cofactor for more than 300 enzymes and 800 proteins . It is required for energy production, oxidative phosphorylation, and glycolysis, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium aspartate dihydrate can be synthesized through the reaction of magnesium salts with aspartic acid in an aqueous solution. One common method involves dissolving magnesium carbonate in water and then adding DL-aspartic acid. The mixture is refluxed for about two hours, and the pH is adjusted to 5.5-7.5 using magnesium salts and aspartic acid. The solution is then filtered, and the solvent is evaporated under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction mixture is typically stirred in large reactors, and the product is isolated through filtration, centrifugation, and drying processes. The use of non-aqueous solvents like ethanol can aid in the precipitation of the product, enhancing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Magnesium aspartate dihydrate primarily undergoes complexation reactions due to the presence of the magnesium ion and the dicarboxylic amino acid aspartate. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Complexation: The primary reaction involves the chelation of magnesium ions by aspartate anions. This reaction occurs in aqueous solutions and is facilitated by adjusting the pH to the optimal range.
Precipitation: Non-aqueous solvents like ethanol can be used to precipitate the product from the reaction mixture.
Major Products: The major product of these reactions is this compound itself, which is obtained as a white crystalline powder .
Scientific Research Applications
Magnesium aspartate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving magnesium ions.
Biology: this compound is studied for its role in cellular processes, including energy metabolism and enzyme function.
Medicine: It is used as a dietary supplement to treat magnesium deficiencies, which can lead to conditions such as muscle cramps, fatigue, and cardiovascular issues.
Industry: The compound is used in the manufacturing of cosmetics and household products due to its beneficial properties
Comparison with Similar Compounds
- Magnesium citrate
- Magnesium oxide
- Magnesium chloride
- Magnesium sulfate
- Magnesium glycinate
Comparison: Magnesium aspartate dihydrate is unique due to its high bioavailability and water solubility. Compared to magnesium oxide and magnesium sulfate, it is more readily absorbed in the gastrointestinal tract, making it a preferred choice for dietary supplementation. Magnesium citrate also has high bioavailability but is often used for its laxative properties, whereas this compound is primarily used for its nutritional benefits .
Properties
IUPAC Name |
magnesium;(2S)-2-aminobutanedioate;hydron;dihydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXHZXYTCHQPJ-PXYKVGKMSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16MgN2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215533-00-9 | |
Record name | Magnesium aspartate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215533009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MAGNESIUM ASPARTATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F5ODM66L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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